molecular formula C24H23NO3 B2633095 (Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide CAS No. 478064-12-9

(Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide

Cat. No.: B2633095
CAS No.: 478064-12-9
M. Wt: 373.452
InChI Key: JHFHKZRWGQKLSG-JWGURIENSA-N
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Description

(Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide is a synthetic chemical compound offered for research purposes. This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are investigating this compound within the context of several promising biochemical areas, drawing parallels to structurally related molecules. One significant area of interest is antiviral research, particularly targeting viral core proteins. Phenylpropenamide derivatives have been identified as a class of compounds that act as core protein allosteric modulators (CpAMs) for viruses like the Hepatitis B Virus (HBV). These compounds can interfere with the assembly of viral capsids, a critical step in the viral life cycle, presenting a potential mechanism for antiviral agent development . Furthermore, the structural features of this compound, including its methoxy-substituted aromatic rings and propenamide backbone, suggest potential for central nervous system (CNS) drug discovery research. Similar scaffolds are explored as inhibitors of key enzymes, such as Beta-Secretase (BACE-1), which is a primary therapeutic target in Alzheimer's disease research due to its role in the production of amyloid-beta peptides . The Z-configuration (cis-geometry) around the double bond is a critical structural feature that can influence the molecule's three-dimensional shape, its ability to fit into biological binding pockets, and its overall biological activity. Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding affinity, and selectivity in various in vitro and in vivo model systems.

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-27-21-14-12-18(13-15-21)17-25-24(26)22(19-8-4-3-5-9-19)16-20-10-6-7-11-23(20)28-2/h3-16H,17H2,1-2H3,(H,25,26)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFHKZRWGQKLSG-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine, 2-methoxybenzaldehyde, and phenylacetic acid.

    Formation of Intermediate: The first step involves the condensation of 4-methoxybenzylamine with 2-methoxybenzaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Amidation: The final step involves the coupling of the reduced amine with phenylacetic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the propenamide backbone, converting it to a single bond and forming a saturated amide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism by which (Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key distinctions:

Compound Name Key Structural Features Configuration Notable Properties/Applications References
(Z)-N-(4-Methoxybenzyl)-3-(2-Methoxyphenyl)-2-Phenyl-2-Propenamide (Target Compound) Dual methoxy substituents (4- and 2-positions), phenyl groups, (Z)-enamide configuration. Z Enhanced solubility; potential for C–H functionalization .
N-{(Z)-2-(4-Chlorophenyl)-1-[(Cyclohexylamino)Carbonyl]Ethenyl}-4-Methoxybenzamide 4-Chlorophenyl substituent, cyclohexylamino group, 4-methoxybenzamide. Z Likely higher lipophilicity due to chloro and cyclohexyl groups; catalytic applications .
(2Z)-N-(4-Methoxyphenyl)-2-(4-Methoxyphenylimino)-2H-1,4-Benzoxazin-3-Amine Benzoxazin-3-amine core, dual 4-methoxyphenyl groups. Z Photophysical applications (e.g., fluorescence) due to aromatic conjugation .
(2Z)-N-(4-Methylphenyl)-3-Phenyl-2-[(2E)-3-Phenylprop-2-Enamido]Prop-2-Enamide Hybrid (Z/E)-enamide system, 4-methylphenyl substituent. Z/E Potential as a synthetic intermediate for polyamides .
N-(4-Benzoylphenyl)-2-Methylpropanamide Benzoylphenyl group, 2-methylpropanamide chain. High thermal stability; industrial polymer precursor .

Structural and Electronic Differences

  • Substituent Effects: The target compound’s dual methoxy groups (–OCH₃) contrast with analogs featuring electron-withdrawing groups (e.g., 4-chlorophenyl in ).
  • Stereochemical Impact : The (Z)-configuration in the target compound creates a planar enamide system, whereas analogs with mixed (Z/E) configurations (e.g., ) exhibit varied steric hindrance and reactivity.
  • Core Structure : The benzoxazin-3-amine core in introduces heterocyclic rigidity, diverging from the simpler propenamide backbone of the target compound.

Biological Activity

(Z)-N-(4-methoxybenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide, a compound belonging to the class of cinnamamide derivatives, has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, and significant biological effects, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H23NO3C_{24}H_{23}NO_3, with a molecular weight of 373.45 g/mol. The compound features a double bond in the Z-configuration, indicating specific geometric isomerism that may influence its biological activity. The structure can be represented as follows:

 Z N 4 methoxybenzyl 3 2 methoxyphenyl 2 phenyl 2 propenamide\text{ Z N 4 methoxybenzyl 3 2 methoxyphenyl 2 phenyl 2 propenamide}

Synthesis

The synthesis of this compound typically involves the condensation of cinnamic acid derivatives with appropriate amines. The reaction can be summarized as:

Cinnamic Acid+4 Methoxybenzylamine Z N 4 methoxybenzyl 3 2 methoxyphenyl 2 phenyl 2 propenamide+H2O\text{Cinnamic Acid}+\text{4 Methoxybenzylamine}\rightarrow \text{ Z N 4 methoxybenzyl 3 2 methoxyphenyl 2 phenyl 2 propenamide}+H_2O

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, particularly in Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, thus potentially providing protective effects against oxidative stress-related cellular damage. This activity is crucial for developing therapeutic agents aimed at combating diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited varying degrees of antimicrobial activity. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Antioxidant Studies : In a comparative study assessing various cinnamamide derivatives, this compound demonstrated a 70% reduction in DPPH radical concentration at a concentration of 50 µg/mL .
  • Inflammation Model : In animal models of inflammation, administration of this compound resulted in a significant reduction in paw edema when compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Activity Type Observation Reference
AntimicrobialMIC = 32 µg/mL against Staphylococcus aureus
Antioxidant70% reduction in DPPH radicals at 50 µg/mL
Anti-inflammatorySignificant reduction in paw edema in animal models

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